
1-(Dodecylsulfanyl)-4-methoxynaphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Dodecylsulfanyl)-4-methoxynaphthalene is an organic compound that belongs to the class of naphthalenes It is characterized by the presence of a dodecylsulfanyl group and a methoxy group attached to a naphthalene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Dodecylsulfanyl)-4-methoxynaphthalene typically involves the reaction of 4-methoxynaphthalene with dodecylthiol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. Common catalysts used in this reaction include Lewis acids such as aluminum chloride or boron trifluoride. The reaction is usually conducted at elevated temperatures to facilitate the formation of the sulfanyl linkage.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and minimize by-products. The use of advanced catalytic systems and process control technologies ensures the efficient and cost-effective production of this compound.
Analyse Des Réactions Chimiques
Types of Reactions
1-(Dodecylsulfanyl)-4-methoxynaphthalene undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the sulfanyl group, yielding the corresponding naphthalene derivative.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as halides, amines, or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted naphthalene derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(Dodecylsulfanyl)-4-methoxynaphthalene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the formulation of specialty chemicals and materials, including surfactants and lubricants.
Mécanisme D'action
The mechanism of action of 1-(Dodecylsulfanyl)-4-methoxynaphthalene involves its interaction with specific molecular targets and pathways. The sulfanyl group can interact with thiol-containing enzymes and proteins, potentially inhibiting their activity. The methoxy group may also contribute to the compound’s overall biological activity by affecting its solubility and membrane permeability.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(Dodecylsulfanyl)-naphthalene: Lacks the methoxy group, which may affect its solubility and reactivity.
4-Methoxynaphthalene: Lacks the dodecylsulfanyl group, which may reduce its potential biological activities.
1-(Dodecylsulfanyl)-2-methoxynaphthalene: Similar structure but with the methoxy group in a different position, potentially altering its reactivity and biological properties.
Uniqueness
1-(Dodecylsulfanyl)-4-methoxynaphthalene is unique due to the presence of both the dodecylsulfanyl and methoxy groups, which confer distinct chemical and biological properties. Its dual functional groups make it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
109970-75-4 |
|---|---|
Formule moléculaire |
C23H34OS |
Poids moléculaire |
358.6 g/mol |
Nom IUPAC |
1-dodecylsulfanyl-4-methoxynaphthalene |
InChI |
InChI=1S/C23H34OS/c1-3-4-5-6-7-8-9-10-11-14-19-25-23-18-17-22(24-2)20-15-12-13-16-21(20)23/h12-13,15-18H,3-11,14,19H2,1-2H3 |
Clé InChI |
MIPXUMOCGFPLCS-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCSC1=CC=C(C2=CC=CC=C21)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-Methyl-3-[(E)-(3-methylbutan-2-ylidene)amino]propan-1-amine](/img/structure/B14313783.png)
![1-Chloro-4-[(4-chlorobut-2-en-1-yl)oxy]benzene](/img/structure/B14313791.png)
![2,2-Dimethyl-2,3-dihydropyrano[2,3-b]carbazol-4(10H)-one](/img/structure/B14313795.png)
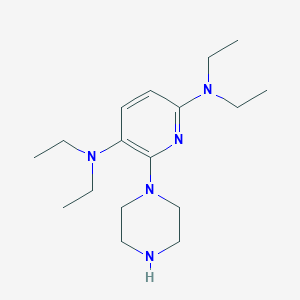
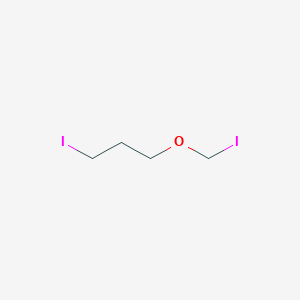
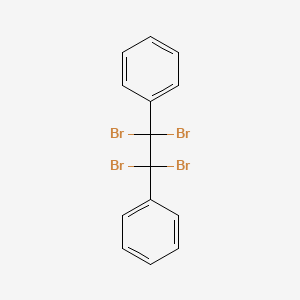
![5-Chloro-N-[2-(cyanomethyl)-4-methoxyphenyl]pentanamide](/img/structure/B14313825.png)
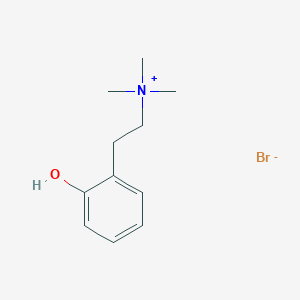
![Dibutyl{2-[(2-methylpropyl)amino]-2-oxoethyl}tellanium bromide](/img/structure/B14313833.png)
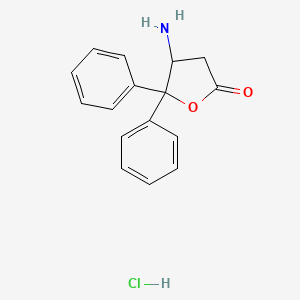
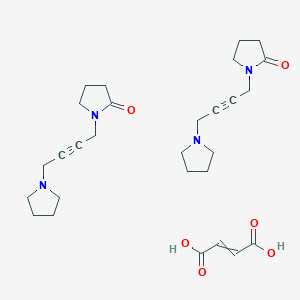
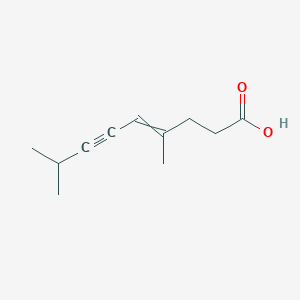

![1-Ethyl-4-({4-[2-(4-propylcyclohexyl)ethyl]phenyl}ethynyl)benzene](/img/structure/B14313871.png)
